2-Bromo-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c1-6-8(11(13,14)15)4-3-5-9(6)16-10(17)7(2)12/h3-5,7H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALZJHWSOXHURF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C(C)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide typically involves the bromination of a suitable precursor followed by amide formation. One common method involves the reaction of 2-methyl-3-(trifluoromethyl)aniline with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or chromium trioxide.
Reducing Agents: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Pharmaceutical Development
Potential Drug Candidate
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. The presence of the trifluoromethyl group in 2-bromo-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide may contribute to its potential as a pharmaceutical intermediate. Studies are ongoing to explore its effectiveness against various diseases, including cancer and bacterial infections .
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating penetration through biological membranes. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity to proteins and enzymes. Additionally, the amide moiety can form hydrogen bonds, further stabilizing interactions with molecular targets .
Organic Synthesis
Building Block in Organic Chemistry
this compound serves as a versatile building block in organic synthesis. It is utilized in the formation of complex molecules through coupling reactions and other synthetic pathways. Its unique structure allows for the modification of various functional groups, making it valuable in the development of new chemical entities.
Biological Research
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds similar to this compound. These compounds have shown selective activity against Chlamydia trachomatis and other pathogens, indicating their potential as therapeutic agents .
Interaction Studies
Understanding how this compound behaves in biological systems is crucial for assessing its viability in drug development. Interaction studies with enzymes and receptors are essential for elucidating its biological effects and mechanisms of action.
Materials Science
Development of New Materials
The compound is also explored for applications in materials science, where it can serve as a precursor in the synthesis of agrochemicals and other industrial products. Its chemical properties make it suitable for developing novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The amide moiety can form hydrogen bonds, further stabilizing its interactions with molecular targets.
Comparison with Similar Compounds
a) 2-Bromo-N-(2-methylphenyl)propanamide (CAS 19397-79-6)
b) 2,2-Dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide (CAS 150783-50-9)
- Structure : Replaces bromine with a dimethyl group at the β-position.
- Molecular weight : 259.27 g/mol .
- Stability : The dimethyl group increases steric hindrance, reducing reactivity but enhancing thermal stability.
- Applications : Utilized in materials science for its robust physical properties .
Positional Isomerism on the Aromatic Ring
a) 2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide (CAS 1461707-13-0)
b) 3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide (CAS 206193-18-2)
- Structure : Additional hydroxy and nitro groups on the aromatic ring.
- Molecular weight : 371.11 g/mol .
- Bioactivity : The nitro group enhances electrophilicity, making it a key intermediate in SARM synthesis (e.g., 4-Desacetamido-4-fluoro Andarine) .
Functional Group Additions
a) Sulfonamide Derivatives (Compounds 20–24 in )
- Structure : Incorporate sulfonamide moieties and varying halogen substituents.
- Properties :
- Applications : Explored as protease inhibitors or anti-inflammatory agents, leveraging sulfonamide’s hydrogen-bonding capacity .
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : Brominated propanamides often exhibit moderate yields (e.g., 34% for compound 252 in ) due to steric and electronic effects .
- Bioactivity : Trifluoromethyl and nitro groups enhance binding to hydrophobic pockets in drug targets, as seen in SARMs .
- Stability: CF₃-containing compounds show improved metabolic resistance compared to non-fluorinated analogs, critical for drug half-life optimization .
Biological Activity
2-Bromo-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and trifluoromethyl groups enhances its reactivity and bioactivity, making it a candidate for various therapeutic applications, particularly in cancer and antimicrobial treatments.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H12BrF3N
- Molecular Weight : Approximately 310.11 g/mol
- Functional Groups : Amide, bromine, trifluoromethyl
The trifluoromethyl group increases lipophilicity, aiding in membrane penetration, while the bromine atom can participate in halogen bonding, influencing its binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.
- Receptor Binding : It has been suggested that the compound may interact with androgen receptors, potentially affecting growth and metabolic processes .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, exhibiting significant cytotoxicity:
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| HEPG2 | 1.18 ± 0.14 | 90.47% |
| MCF7 | 4.18 ± 0.05 | 81.58% |
| SK-MEL-5 | 2.71 ± 0.18 | 84.32% |
| MDA-MB-468 | 3.45 | 84.83% |
These results indicate that the compound may act as a potent inhibitor of cancer cell proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activities. Preliminary data suggest that it may exhibit activity against various bacterial strains, although specific IC50 values are still under investigation.
Case Studies
- Anticancer Efficacy Study : In a study conducted by Zhang et al., derivatives of similar structures were tested against multiple cancer cell lines, revealing that those with trifluoromethyl substitutions demonstrated enhanced potency compared to standard treatments like doxorubicin .
- Mechanism-Based Research : A recent review focused on the mechanisms underlying the anticancer effects of compounds similar to this compound, emphasizing the role of the trifluoromethyl group in enhancing biological activity through improved receptor binding and enzyme inhibition .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromo-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide?
- Methodological Answer : The compound is typically synthesized via bromination of a propanamide precursor followed by coupling with 2-methyl-3-(trifluoromethyl)aniline. A reported protocol involves dissolving 2-methyl-3-(trifluoromethyl)aniline in anhydrous dichloromethane under nitrogen, followed by dropwise addition of bromopropionyl chloride at 0°C. The mixture is stirred for 12 hours, washed with NaHCO₃, and purified via column chromatography (silica gel, hexane/ethyl acetate) . Key characterization includes H NMR (δ 7.45–7.20 ppm for aromatic protons) and IR (C=O stretch at 1680 cm) .
Q. Which spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- X-ray crystallography : Resolves torsional angles (e.g., C—C—N—C = 178.5°) and hydrogen-bonding networks (N—H⋯O, 2.89 Å) in the crystal lattice .
- NMR : F NMR identifies trifluoromethyl environments (−62.5 ppm), while H NMR distinguishes rotational isomers via splitting of methyl groups .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H] at m/z 324.995 .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for synthesis due to bromine volatility .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
- Methodological Answer :
- Reaction path search : Use density functional theory (DFT) to model transition states (e.g., bromine substitution barriers). ICReDD’s workflow combines quantum calculations (Gaussian 16) with experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) .
- Machine learning : Train models on existing kinetic data to predict yields under varying catalyst loads (e.g., 0.5–5 mol% Pd) .
Q. How to resolve discrepancies in NMR data caused by rotational isomerism?
- Methodological Answer :
- Variable-temperature NMR : Conduct experiments from 25°C to −40°C in CDCl₃ to slow bond rotation and separate overlapping peaks (e.g., methyl groups at δ 1.45 and 1.32 ppm) .
- DFT simulations : Compare computed H chemical shifts (via B3LYP/6-311+G(d,p)) with experimental data to assign isomer populations .
Q. What mechanistic insights explain the bromine atom’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Compare / in deuterated analogs to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
- Single-crystal XRD : Analyze bond lengths (C-Br = 1.93 Å) to assess steric hindrance effects on Suzuki-Miyaura coupling .
Q. How do solvent effects influence reaction pathways in derivatization?
- Methodological Answer :
- COSMO-RS simulations : Predict solvation free energies in polar aprotic (DMF, ε=37) vs. nonpolar (toluene, ε=2.4) solvents to optimize nucleophilic substitution .
- Experimental validation : Compare yields in DMF (85%) vs. THF (62%) for amidation reactions .
Q. What strategies address low crystallinity in X-ray analysis?
- Methodological Answer :
- Co-crystallization : Add 5% 1,3,5-triiodobenzene to enhance crystal packing via halogen bonding .
- Slow evaporation : Use a 1:1 hexane/ethyl acetate mixture at 4°C over 7 days to grow diffraction-quality crystals .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on biological activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
